(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone is an organic molecule that features a complex structure with multiple functional groups. It contains a thioether linkage, an imidazole ring, and a nitrophenyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Thioether Formation: The thioether linkage is introduced by reacting 2-methylbenzyl chloride with a thiol compound under basic conditions.
Coupling with Nitrophenyl Group: The final step involves coupling the imidazole-thioether intermediate with a 3-nitrobenzoyl chloride in the presence of a base to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted methanone derivatives.
Scientific Research Applications
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone exerts its effects depends on its interaction with molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenyl group may participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole share the imidazole ring structure but lack the thioether and nitrophenyl groups.
Thioether-containing compounds: Molecules such as thioethers have similar sulfur linkages but different aromatic or heterocyclic groups.
Nitrophenyl compounds: Compounds like nitrophenol contain the nitrophenyl group but differ in other functional groups.
Uniqueness
(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage, imidazole ring, and nitrophenyl group in a single molecule allows for diverse interactions and applications not seen in simpler analogs.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-5-2-3-6-15(13)12-25-18-19-9-10-20(18)17(22)14-7-4-8-16(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAOJUNRNHLMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.